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molecular formula C10H12ClN3O2S B8732041 6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-22-4

6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide

Cat. No. B8732041
M. Wt: 273.74 g/mol
InChI Key: MISQXLMTANYDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04420487

Procedure details

To 50 ml of 4 N hydrochloric acid containing 11.8 g of 2-amino-4-chloro-5-sulfamylaniline was added 7.0 g of isobutyric acid and the suspension refluxed for 6 hours. The mixture was concentraded in vacuo to a solid and the solid then added with stirring to 38% ammonium hydroxide and stirred for thirty minutes at 50° C. The solid was collected by filtration, air dried, dissolved in isopropanol, and charcoal added. After boiling for five minutes, the suspension was filtered, cooled, and then filtered through Celite. Recrystallization from isopropanol provided 2.0 g of off-white crystals, mg 256°-259°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([S:10](=[O:13])(=[O:12])[NH2:11])=[CH:5][C:3]=1[NH2:4].[C:14](O)(=O)[CH:15]([CH3:17])[CH3:16].[OH-].[NH4+]>Cl>[Cl:9][C:7]1[C:6]([S:10](=[O:12])(=[O:13])[NH2:11])=[CH:5][C:3]2[NH:4][C:14]([CH:15]([CH3:17])[CH3:16])=[N:1][C:2]=2[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(N)C=C(C(=C1)Cl)S(N)(=O)=O
Name
Quantity
7 g
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for thirty minutes at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension refluxed for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
the solid then added
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration, air
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in isopropanol
ADDITION
Type
ADDITION
Details
charcoal added
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC2=C(NC(=N2)C(C)C)C=C1S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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